Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate

Description

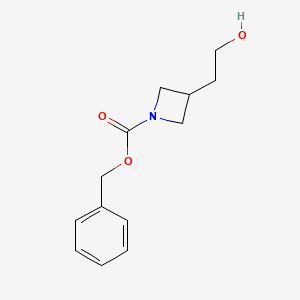

Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring substituted at the 3-position with a 2-hydroxyethyl group and at the 1-position with a benzyl carbamate (Cbz) protecting group. This structure confers unique reactivity and solubility properties, making it valuable in medicinal chemistry for synthesizing bioactive molecules, such as protease inhibitors or neuroprotective agents . The Cbz group enhances stability during synthetic procedures, while the hydroxyethyl side chain provides a site for further functionalization, such as oxidation or alkylation .

Properties

Molecular Formula |

C13H17NO3 |

|---|---|

Molecular Weight |

235.28 g/mol |

IUPAC Name |

benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate |

InChI |

InChI=1S/C13H17NO3/c15-7-6-12-8-14(9-12)13(16)17-10-11-4-2-1-3-5-11/h1-5,12,15H,6-10H2 |

InChI Key |

CGLBOSVYQUTAAY-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)CCO |

Origin of Product |

United States |

Preparation Methods

Key Starting Materials

- Aminoalcohols of the general formula:

$$

\text{R}1-\text{CH}2-\text{CH}_2-\text{OH}

$$

where R₁ can be hydrogen or various alkyl/aryl groups. - Halogenated epoxy derivatives , such as epichlorohydrin, serve as electrophilic partners for aminoalkylation.

Primary Synthetic Strategy

The most established method involves the cyclization of aminoalcohols in the presence of a base, notably triethylamine , which promotes intramolecular nucleophilic substitution leading to the azetidine ring formation.

Detailed Preparation Methods

Cyclization of Aminoalcohols in Aqueous Medium with Triethylamine

Aminoalcohol + Halogenated epoxy derivative → Cyclization in triethylamine → this compound

Step 1: Synthesis of aminoalcohol precursor via nucleophilic ring-opening of epichlorohydrin with benzylamine in an organic solvent (e.g., cyclohexane) at 10–50°C for 12–36 hours. This step creates the aminoalcohol with a halogen substituent suitable for cyclization.

Step 2: Cyclization in an aqueous medium containing triethylamine, typically at reflux (50–150°C). Triethylamine acts both as a base to scavenge hydrogen halides and as a facilitator of intramolecular cyclization.

| Parameter | Details |

|---|---|

| Solvent | Aqueous medium with triethylamine |

| Temperature | 50°C to 150°C (preferably reflux) |

| Catalyst | Optional phase transfer catalysts (e.g., tetrabutylammonium iodide) to accelerate cyclization |

| Duration | 2–24 hours depending on conditions |

- Anderson and Lok (1972) demonstrated that cyclization efficiency improves significantly in aqueous media with triethylamine, which precipitates the ammonium salts, driving the reaction forward.

- The inclusion of phase transfer catalysts enhances reaction rates, especially with less reactive halogenated precursors.

Alternative Synthetic Routes

- Reductive Amination: Using protected azetidine intermediates, followed by deprotection and functionalization, though less common due to complexity.

- Direct Alkylation: Alkylation of azetidine derivatives with benzyl groups under suitable conditions, but this often requires prior ring formation.

Purification and Characterization

- Column Chromatography: Using silica gel with gradient elution (e.g., heptanes and ethyl acetate).

- Recrystallization: From suitable solvents like ethanol or acetone for high purity.

| Technique | Purpose | Typical Data |

|---|---|---|

| NMR (¹H/¹³C) | Confirm structure and stereochemistry | δ values consistent with azetidine and hydroxyethyl groups |

| HRMS | Confirm molecular weight (~235.27 g/mol) | [M+H]⁺ at ~236.27 m/z |

| X-ray Crystallography | Confirm ring closure and stereochemistry | Crystal structure resolution |

Data Table Summarizing Preparation Parameters

| Parameter | Typical Range | Remarks |

|---|---|---|

| Aminoalcohol precursor | Derived from epichlorohydrin + benzylamine | Reaction in organic solvent |

| Cyclization temperature | 50°C – 150°C | Reflux conditions preferred |

| Reaction time | 2 – 24 hours | Longer times for lower temperatures |

| Base used | Triethylamine | Scavenges HCl, promotes cyclization |

| Catalysts | Tetraalkylammonium iodides | Accelerate ring closure |

Summary of Best Practices

| Aspect | Recommended Approach |

|---|---|

| Starting Material | Aminoalcohol derived from epichlorohydrin and benzylamine |

| Cyclization Reagent | Triethylamine |

| Catalysts | Tetraalkylammonium iodides (optional) |

| Temperature | Reflux at 50–150°C |

| Reaction Time | 4–12 hours for optimal yield |

| Purification | Column chromatography and recrystallization |

Chemical Reactions Analysis

Types of Reactions: Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides, thiols, or amines in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s azetidine ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate with analogous azetidine derivatives, focusing on substituents, physical properties, and synthetic applications:

Biological Activity

Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate is an intriguing compound due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and comparative analysis with related compounds, supported by relevant research findings and data tables.

- Molecular Formula : C12H17NO3

- Molecular Weight : Approximately 235.27 g/mol

- Structure : The compound consists of an azetidine ring, a benzyl group, and a hydroxyethyl substituent, contributing to its reactivity and biological potential.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

- Antimicrobial Properties : Studies suggest that derivatives of this compound may possess antimicrobial effects, making them potential candidates for treating infections.

- Anticancer Activity : Preliminary investigations indicate that the compound may inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized to interact with specific enzymes or receptors, modulating their activities and influencing biochemical pathways relevant to disease processes. This modulation can affect cell signaling pathways associated with cancer and microbial resistance.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Benzyl 3-hydroxyazetidine-1-carboxylate | C12H15NO3 | Lacks hydroxyethyl group; simpler structure |

| Benzyl 3-(1-hydroxyethyl)azetidine-1-carboxylate | C12H17NO3 | Contains a different hydroxyalkyl substituent |

| Benzyl 3-(hydroxymethyl)azetidine-1-carboxylate | C12H17NO3 | Features hydroxymethyl instead of hydroxyethyl |

This table illustrates how the presence of the hydroxyethyl group in this compound enhances its reactivity and biological activity compared to its analogs.

Anticancer Activity

A study conducted on various breast cancer cell lines (MDA-MB-231, Hs 578T) revealed that treatment with this compound resulted in significant apoptosis induction. The concentration required to achieve a five-fold increase in apoptotic signal was notably low, indicating potent anticancer properties .

Antimicrobial Evaluation

Another research effort focused on evaluating the antimicrobial properties of the compound's derivatives. The results indicated promising activity against a range of bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Benzyl 3-(2-hydroxyethyl)azetidine-1-carboxylate, and how is purity ensured?

- Synthesis : The compound is typically synthesized via alkylation or substitution reactions. For example, tert-butyl-protected azetidine derivatives (e.g., tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) are prepared using reductive amination or nucleophilic substitution, followed by benzyl esterification . Boc (tert-butoxycarbonyl) protection is commonly employed to stabilize the azetidine ring during synthesis .

- Purification : Column chromatography (e.g., silica gel with heptanes:EtOAc gradients) and recrystallization are standard methods. Purity is confirmed via HPLC or NMR (e.g., ¹H/¹³C NMR for functional group analysis) .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm substituent positions and stereochemistry. For instance, splitting patterns in ¹H NMR (e.g., δ 3.5–4.5 ppm for azetidine protons) validate the hydroxyethyl group’s attachment .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS-ESI-TOF) confirms molecular weight (e.g., observed [M+H⁺] at 277.1914 vs. calculated 277.1916) .

- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves crystal structures, particularly for verifying stereochemistry in derivatives .

Advanced Research Questions

Q. How does the hydroxyethyl substituent affect the compound’s reactivity in nucleophilic substitution reactions?

- Steric and Electronic Effects : The hydroxyethyl group introduces steric hindrance, slowing nucleophilic attacks at the azetidine nitrogen. However, its electron-donating properties enhance reactivity in SN2 reactions when the leaving group is positioned anti-periplanar to the nucleophile. Comparative studies with fluorinated or chlorosulfonyl analogs (e.g., Benzyl 3-((chlorosulfonyl)methyl)azetidine-1-carboxylate) highlight substituent-dependent reaction rates .

- Experimental Validation : Kinetic studies (e.g., monitoring reaction progress via TLC or in situ IR) under varying temperatures and solvents (e.g., DMF vs. THF) quantify these effects .

Q. What strategies mitigate decomposition during long-term storage?

- Stability Optimization : Store under inert gas (argon/nitrogen) at –20°C in amber glass vials to prevent hydrolysis of the benzyl ester. Avoid exposure to moisture or acidic/basic conditions, which degrade the azetidine ring .

- Stability Assays : Accelerated stability testing (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitoring identifies degradation products (e.g., benzyl alcohol from ester hydrolysis) .

Q. How can computational modeling predict this compound’s interactions with biological targets?

- Docking Studies : Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like kinases or GPCRs. The hydroxyethyl group’s hydrogen-bonding capability may enhance interactions with polar residues in active sites .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ≈ 1.5 for moderate lipophilicity) and blood-brain barrier permeability .

Methodological Notes

- Contradictions : While some derivatives (e.g., tert-butyl 3-(2-hydroxyethyl)azetidine-1-carboxylate) are well-documented , limited direct data exist for the benzyl ester variant. Assumptions are based on structurally related compounds.

- Excluded Sources : Commercial data (e.g., pricing in ) and non-peer-reviewed sources (e.g., vendor websites) were omitted per guidelines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.